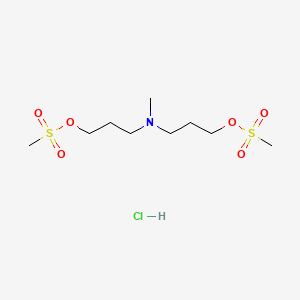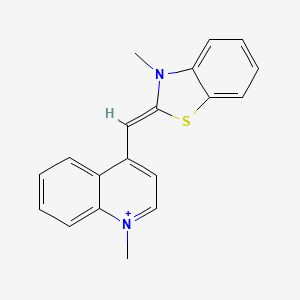
Thiazole orange cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole orange cation is a cationic C1 cyanine dye having 3-methylbenzothiazolium-2-yl and 1-methylquinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a benzothiazolium ion and a quinolinium ion.
Applications De Recherche Scientifique
1. Detection of G-Quadruplexes
Thiazole orange has been employed as a cyanine dye for binding to nucleic acids and has recently been utilized for the detection of G-quadruplexes. However, its non-selectivity for G-quadruplex and other nucleic acids has been a limitation. A study by Guo et al. (2016) demonstrated that a simple structural modification, incorporating hydrocarbon rings into the chromophore of thiazole orange, dramatically improved its selective binding to certain G-quadruplexes. This modification resulted in significant fluorescence enhancement when treated with G-quadruplexes but retained weak fluorescence in the presence of double-stranded and single-stranded DNA, showcasing its potential for selective nucleic acid detection (Guo et al., 2016).
2. Molecular Organization in Aqueous Solutions
The study by Mooi and Heyne (2012) examined the organization in aqueous solution of thiazole orange in the presence of different monovalent sodium salts, finding that specific ion effects play a crucial role in the organization of thiazole orange molecules. This research underscores the importance of considering ionic species in molecular organization, which can contribute significantly to fields like nanotechnology, medicine, and material chemistry (Mooi & Heyne, 2012).
3. Redox-Active Nanoparticles Synthesis
In another study by Mooi, Sutherland, and Heyne (2012), a unique approach was presented to achieve redox-active nanosized organic particles in aqueous environment, using ion association between large organic ions, namely tetraphenylborate anions and thiazole orange cations. These redox-active nanosized organic particles showed potential as seed sites for metal reductions, exemplified by their use to reduce gold(III) to gold nanoparticles in a neutral, aqueous environment at room temperature (Mooi, Sutherland, & Heyne, 2012).
Propriétés
Nom du produit |
Thiazole orange cation |
|---|---|
Formule moléculaire |
C19H17N2S+ |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N2S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19/h3-13H,1-2H3/q+1 |
Clé InChI |
XRXJDLHDDHBJOJ-UHFFFAOYSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)C |
SMILES canonique |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)
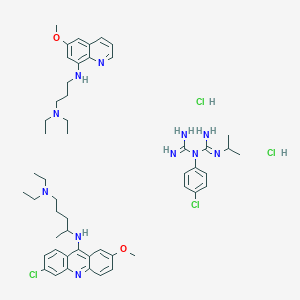
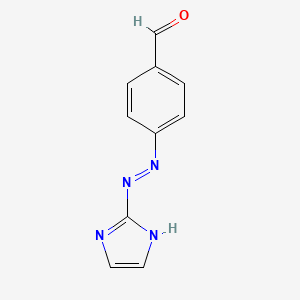
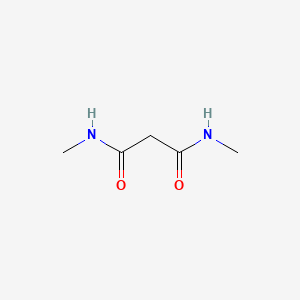
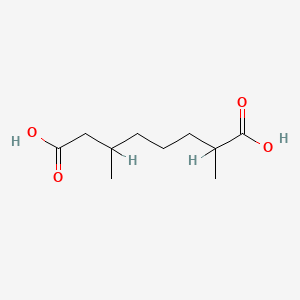
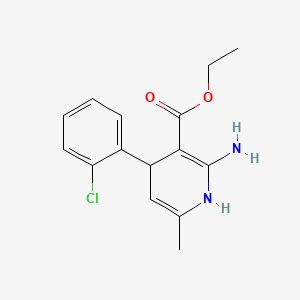
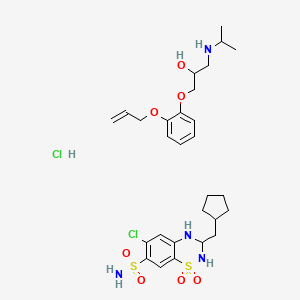
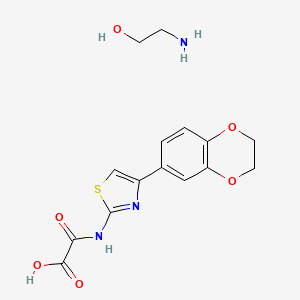

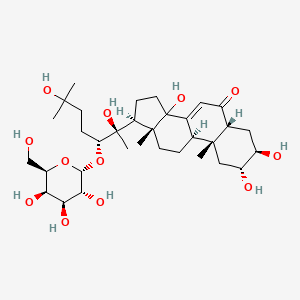
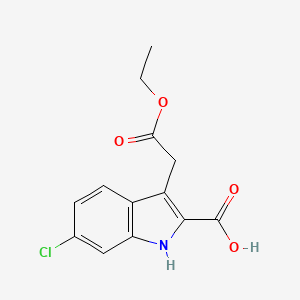
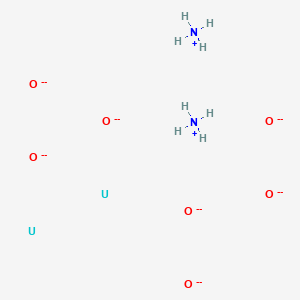
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)
